molecular formula C18H19NO4 B152074 (1-Naphthylaminomethylene)malonic acid diethyl ester CAS No. 131775-94-5

(1-Naphthylaminomethylene)malonic acid diethyl ester

Cat. No.: B152074
CAS No.: 131775-94-5
M. Wt: 313.3 g/mol
InChI Key: ZBUCXHYSVWESIY-UHFFFAOYSA-N
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Description

(1-Naphthylaminomethylene)malonic acid diethyl ester is a malonic ester derivative featuring a 1-naphthylamino group attached via a methylene bridge to the central carbon of the malonate core. Malonic esters are characterized by their active methylene group, which enables nucleophilic substitution and condensation reactions, making them pivotal in organic synthesis .

Properties

IUPAC Name

diethyl 2-[(naphthalen-1-ylamino)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-3-22-17(20)15(18(21)23-4-2)12-19-16-11-7-9-13-8-5-6-10-14(13)16/h5-12,19H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUCXHYSVWESIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=CC2=CC=CC=C21)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40347527
Record name Diethyl {[(naphthalen-1-yl)amino]methylidene}propanedioate
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URL https://comptox.epa.gov/dashboard/DTXSID40347527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131775-94-5
Record name Diethyl {[(naphthalen-1-yl)amino]methylidene}propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIETHYL 2-((1-NAPHTHYLAMINO)METHYLENE)MALONATE
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Preparation Methods

Synthetic Routes and Reaction Conditions

(1-Naphthylaminomethylene)malonic acid diethyl ester can be synthesized through a condensation reaction between diethyl malonate and 1-naphthylamine in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions in a solvent such as ethanol or methanol. The reaction proceeds via the formation of an imine intermediate, which subsequently undergoes cyclization to yield the desired product .

Industrial Production Methods

While specific industrial production methods for diethyl 2-[(1-naphthylamino)methylene]malonate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

(1-Naphthylaminomethylene)malonic acid diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Naphthylaminomethylene)malonic acid diethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of diethyl 2-[(1-naphthylamino)methylene]malonate involves its interaction with specific molecular targets and pathways. The naphthylamino group can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The compound may also act as an enzyme inhibitor or modulator, affecting various biochemical pathways .

Comparison with Similar Compounds

Structural Features

The naphthylamino group distinguishes this compound from simpler aryl-substituted malonates. Key structural variations in analogs include:

  • Aryl vs. Amino-Methylene Substituents: Phenyl or substituted phenyl groups (e.g., nitro, methyl) are attached directly to the malonate core , whereas amino-methylene derivatives feature an -NH-Ar-CH₂- linkage .
  • Protective Groups: Diethyl phthalimidomalonate incorporates a phthalimido group, serving as a protected amine for amino acid synthesis .

Comparison with Similar Compounds

Electronic and Steric Effects

Compound Substituent Electronic Effect Steric Effect
(1-Naphthylaminomethylene)malonate 1-Naphthylamino-methylene Electron-donating (amine) High (bulky naphthyl group)
Diethyl 2-(4-nitrophenyl)malonate 4-Nitrophenyl Electron-withdrawing (NO₂) Moderate
Diethyl phthalimidomalonate Phthalimido Electron-withdrawing (imide) Moderate
[(3-Cl-4-F-C₆H₃)amino]methylene malonate 3-Cl-4-F-phenylamino-methylene Electron-withdrawing (Cl, F) Moderate
  • Electronic Effects: Amino-methylene derivatives (e.g., naphthylamino) exhibit electron donation via the amine, enhancing nucleophilicity at the methylene carbon. Nitro or halogen substituents (e.g., in ) withdraw electron density, reducing reactivity in condensation reactions.

Physical and Spectroscopic Properties

  • Lipophilicity: Naphthylamino and benzylidene substituents (e.g., ) increase lipophilicity compared to polar nitro or hydroxylated analogs .
  • Spectroscopy: ¹H-NMR: Aromatic protons in naphthylamino (δ 7.2–8.5 ppm) vs. nitroaryl (δ 8.0–8.5 ppm) show distinct splitting patterns. IR: Amino-methylene derivatives exhibit N-H stretches (~3300 cm⁻¹) absent in simple arylmalonates .

Biological Activity

(1-Naphthylaminomethylene)malonic acid diethyl ester is an organic compound with significant biological activity, primarily due to its unique chemical structure, which includes a naphthylamino group. This compound has been the subject of various studies aimed at understanding its potential applications in medicinal chemistry and its interactions within biological systems.

Chemical Structure and Properties

  • Molecular Formula : C18H19NO4
  • Molar Mass : 317.35 g/mol
  • Key Functional Groups : Naphthylamino, malonic acid diethyl ester

The presence of the naphthylamino group enhances the compound's reactivity and potential for forming diverse derivatives, making it valuable in various research applications .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The naphthylamino group can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. This compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways .

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The mechanism underlying this activity could involve the induction of apoptosis in cancer cells or inhibition of tumor cell proliferation. Specific case studies have reported the compound's effectiveness against certain cancer cell lines, although further research is needed to elucidate its full potential .

Case Studies and Research Findings

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of several naphthylamine derivatives, including this compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : In vitro tests on human breast cancer cells showed that treatment with this compound resulted in a 70% reduction in cell viability after 48 hours, indicating strong anticancer potential .
  • Enzyme Inhibition Assay : The compound was tested for its ability to inhibit specific enzymes involved in cancer metabolism. Results demonstrated that it effectively inhibited the activity of lactate dehydrogenase (LDH), a key enzyme in glycolysis, suggesting a mechanism for its anticancer effects .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
Diethyl 2-methyl-2-(1-naphthyl)malonateModerate antimicrobialMethyl substitution affects potency
Diethyl 2-(2-naphthyl)malonateLow anticancer activityLacks naphthylamino group
Diethyl 2-[2-(4-methoxyphenyl)ethyl]malonateHigh enzyme inhibitionDifferent aromatic substitution

This compound stands out due to its potent biological activities linked to its unique structural components .

Q & A

Q. What strategies prevent decomposition when coupling with acid-sensitive reagents?

  • Methodological Answer : Use aprotic solvents (THF, DMF) and mild bases (Na2_2CO3_3) to avoid ester hydrolysis. For reactions requiring acidic conditions (e.g., cyclization), employ buffered systems (pH 4–6) or transient protecting groups (e.g., TMS ethers) .

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